molecular formula C5H11N B168348 1-Cyclopropyl-n-methylmethanamine CAS No. 18977-45-2

1-Cyclopropyl-n-methylmethanamine

Cat. No.: B168348
CAS No.: 18977-45-2
M. Wt: 85.15 g/mol
InChI Key: BFPMCZWKUSUMKE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-n-methylmethanamine is an organic compound with the molecular formula C5H11N. It is a secondary amine, featuring a cyclopropyl group attached to a methylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-n-methylmethanamine typically involves the reduction of cyclopropanecarbonitrile. One common method includes the use of sodium borohydride and nickel dichloride in tetrahydrofuran under nitrogen protection. The reaction is carried out at temperatures between 20-45°C for 10-18 hours. After the reaction, the product is extracted and purified through rectification .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for larger scales. The use of cost-effective raw materials and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-n-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-n-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-n-methylmethanamine involves its interaction with various molecular targets. For instance, it can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a mechanism-based inhibitor in biochemical studies.

Comparison with Similar Compounds

    Cyclopropylamine (C3H7N): A primary amine with similar structural features but different reactivity and applications.

    Cyclopropylmethylamine (C4H9N): Another related compound with a different substitution pattern.

    Cyclopropylmethylisopropylamine (C7H15N): A more complex amine with additional alkyl groups

Uniqueness: 1-Cyclopropyl-n-methylmethanamine is unique due to its secondary amine structure, which imparts distinct reactivity compared to primary amines like cyclopropylamine.

Properties

IUPAC Name

1-cyclopropyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-6-4-5-2-3-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMCZWKUSUMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512946
Record name 1-Cyclopropyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18977-45-2
Record name 1-Cyclopropyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclopropylmethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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